Cas no 16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-)

1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- structure
16268-75-0 structure
Product Name:1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
CAS-nummer:16268-75-0
MF:C11H22N6
MW:238.332581043243
CID:149009
PubChem ID:27777
Update Time:2025-04-19

1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
    • 2-N,2-N-diethyl-4-N,4-N,6-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
    • 1,3,5-Triazine-2,4,6-triamine, N,N-diethyl-N',N',N'',N''-tetramethyl-
    • 2-Diethylamino-4,6-bis-dimethylamino-s-triazin
    • AC1L1DXV
    • AI3-60226
    • BRN 0660030
    • Melamine, N(sup 2),N(sup 2)-diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethyl-
    • N(sup 2),N(sup 2)-Diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethylmelamine
    • N,N-diethyl-N',N',N'',N''-tetramethyl-[1,3,5]triazine-2,4,6-triamine
    • NSC298112
    • N6,N6-DIETHYL-N2,N2,N4,N4-TETRAMETHYLMELAMINE
    • NSC 298112
    • UNII-LX73PF3LRB
    • 16268-75-0
    • LX73PF3LRB
    • 1,3,5-TRIAZINE-2,4,6-TRIAMINE, N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-
    • N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
    • DTXSID40167429
    • NSC-298112
    • N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-, MELAMINE
    • Inchi: 1S/C11H22N6/c1-7-17(8-2)11-13-9(15(3)4)12-10(14-11)16(5)6/h7-8H2,1-6H3
    • InChI-sleutel: LGLQBSMADBVAHQ-UHFFFAOYSA-N
    • LACHT: N(C1N=C(N=C(N(C)C)N=1)N(C)C)(CC)CC

Berekende eigenschappen

  • Exacte massa: 238.19086
  • Monoisotopische massa: 274.167
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 200
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 48.4A^2
  • XLogP3: 2.1

Experimentele eigenschappen

  • Dichtheid: 1.102g/cm3
  • Kookpunt: 367.7ºC at 760 mmHg
  • Vlampunt: 176.2ºC
  • Brekindex: 1.588
  • PSA: 48.39
  • LogboekP: 0.84980
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.